molecular formula C10H12F3NO2 B13352862 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol

1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol

Katalognummer: B13352862
Molekulargewicht: 235.20 g/mol
InChI-Schlüssel: KYIJJKGXMYDIKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol is an organic compound that features a trifluoromethyl group, a methoxyphenyl group, and an amino alcohol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol typically involves the reaction of 1,1,1-trifluoro-2-propanol with 4-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The amino alcohol moiety can form hydrogen bonds with target molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,1,1-Trifluoro-2-propanol: A related compound with similar trifluoromethyl and hydroxyl groups.

    1,1,1-Trifluoro-3-((4-fluoro-2-methoxyphenyl)amino)-2-propanol: A derivative with a fluorine atom on the phenyl ring.

    2-Trifluoromethyl-2-propanol: Another trifluoromethyl-containing alcohol.

Uniqueness

1,1,1-Trifluoro-3-((4-methoxyphenyl)amino)propan-2-ol is unique due to the presence of both the trifluoromethyl group and the methoxyphenyl group, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H12F3NO2

Molekulargewicht

235.20 g/mol

IUPAC-Name

1,1,1-trifluoro-3-(4-methoxyanilino)propan-2-ol

InChI

InChI=1S/C10H12F3NO2/c1-16-8-4-2-7(3-5-8)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3

InChI-Schlüssel

KYIJJKGXMYDIKK-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)NCC(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.